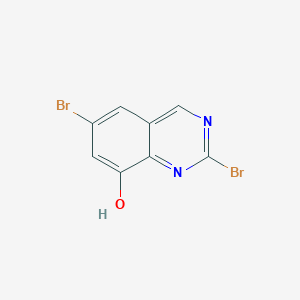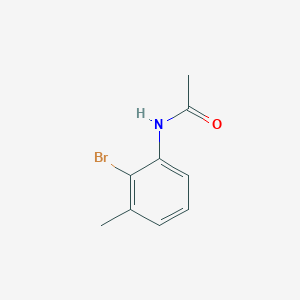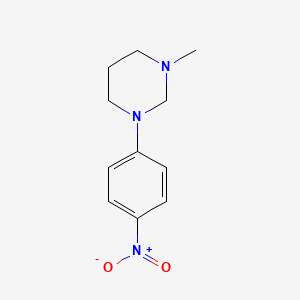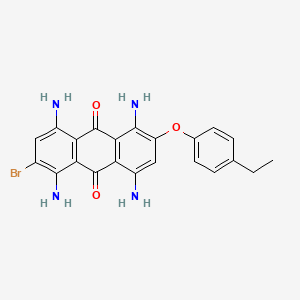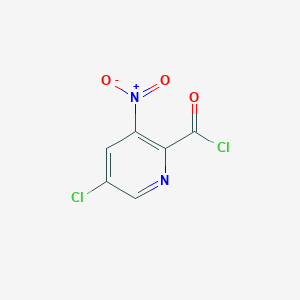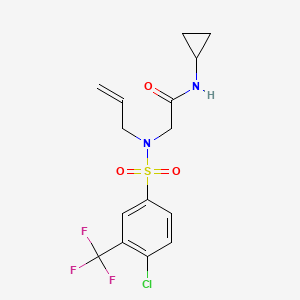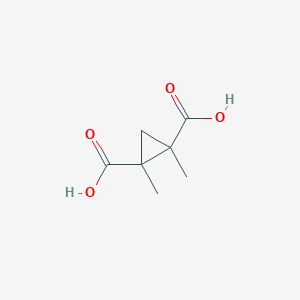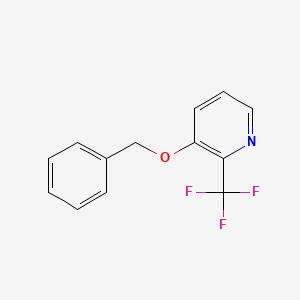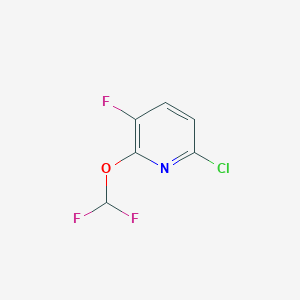
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and difluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethoxy)-3-fluoropyridine typically involves the introduction of the difluoromethoxy group onto a chlorinated pyridine derivative. One common method involves the reaction of 6-chloronicotinic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic or optical properties.
Biological Research: It serves as a probe in studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(difluoromethoxy)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-(difluoromethoxy)nicotinonitrile
- 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine
- 6-Chloro-2-(difluoromethoxy)-3-ethoxybenzaldehyde
Uniqueness
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and properties. The difluoromethoxy group further enhances its chemical versatility, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H3ClF3NO |
|---|---|
Poids moléculaire |
197.54 g/mol |
Nom IUPAC |
6-chloro-2-(difluoromethoxy)-3-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-1-3(8)5(11-4)12-6(9)10/h1-2,6H |
Clé InChI |
JTDGZFGBQLPZAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1F)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
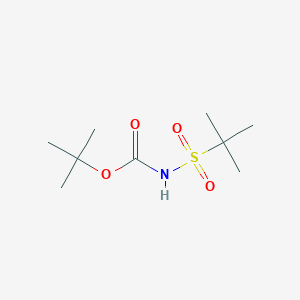
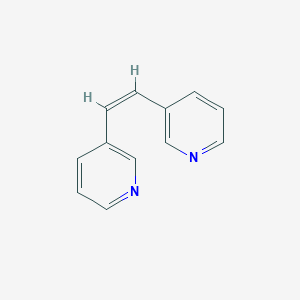
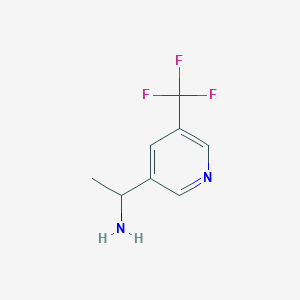
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)
